5-Benzyl-2,2,3-trimethylimidazolidin-4-one
Overview
Description
5-Benzyl-2,2,3-trimethylimidazolidin-4-one is a chiral auxiliary compound widely used in asymmetric synthesis. It is known for its effectiveness in inducing high diastereoselectivity in various chemical reactions, making it a valuable tool in organic chemistry .
Scientific Research Applications
5-Benzyl-2,2,3-trimethylimidazolidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It is known that this compound is used in highly enantioselective organocatalytic diels-alder reactions and 1,3-dipolar additions .
Mode of Action
It is known to be involved in organocatalytic diels-alder reactions and 1,3-dipolar additions . These reactions involve the formation of cyclic compounds, which can have various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2,2,3-trimethylimidazolidin-4-one typically involves the reaction of benzylamine with acetone and formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the imidazolidinone ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-2,2,3-trimethylimidazolidin-4-one undergoes various types of chemical reactions, including:
Reduction: It is used as a chiral auxiliary in the reduction of α-oxo amides, achieving high diastereoselectivity.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH₄) or fluoride ion-induced hydrosilylation with HSiMe₂Ph are commonly used reagents.
Substitution: Typical nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Comparison with Similar Compounds
5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate: This compound is a derivative with similar chiral properties but different solubility and reactivity profiles.
Other Imidazolidinones: Compounds such as 2,2,3-trimethylimidazolidin-4-one and its derivatives share structural similarities but differ in their substituents and specific applications.
Uniqueness: this compound is unique due to its high diastereoselectivity and versatility in various chemical reactions. Its ability to induce chirality with high precision makes it a preferred choice in asymmetric synthesis .
Properties
IUPAC Name |
5-benzyl-2,2,3-trimethylimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACYWOJLWBDSHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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